![molecular formula C8H7F3N2O B2935470 4-(trifluoromethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one CAS No. 929975-31-5](/img/structure/B2935470.png)
4-(trifluoromethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(trifluoromethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promise in a variety of fields, including pharmacology, biochemistry, and neuroscience. In
Applications De Recherche Scientifique
Medicinal Chemistry: c-Met Inhibition
In medicinal chemistry, derivatives of pyridazinone, including 4-(trifluoromethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one , have been explored for their potential as c-Met inhibitors . c-Met is a protein kinase that plays a crucial role in cancer cell growth and metastasis. Inhibitors of c-Met can potentially be used as targeted therapies for various cancers.
Neuropharmacology: GABA A Modulation
These compounds have also shown activity as GABA A allosteric modulators . Modulation of GABA A receptors is important in the treatment of neurological disorders such as anxiety, epilepsy, and insomnia. By influencing these receptors, derivatives of pyridazinone can contribute to the development of new neuropharmacological drugs.
Polymer Chemistry: Solar Cell Applications
Pyridazinone derivatives have been incorporated into polymers for use in solar cells . These materials can enhance the efficiency of solar cells, making them more effective at converting sunlight into electrical energy. This application is significant in the field of renewable energy technologies.
Enzyme Inhibition: BACE-1 Inhibition
Another important application is in the inhibition of β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of beta-amyloid peptides, which are implicated in Alzheimer’s disease. Inhibitors of BACE-1 are therefore of great interest for the development of treatments for Alzheimer’s.
Antimicrobial Activity
The broad spectrum of pharmacological activities of pyridazinone derivatives includes antimicrobial properties . These compounds can be designed to target various bacterial infections, contributing to the field of antibiotics and antimicrobial resistance research.
Cardiovascular Research: Antiplatelet Activity
Pyridazinone derivatives, including 4-(trifluoromethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one , have been studied for their antiplatelet activity . This activity is crucial in the prevention of thrombotic events, such as heart attacks and strokes, by inhibiting platelet aggregation.
Mécanisme D'action
Target of Action
The primary target of 4-(trifluoromethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
This compound acts as a selective and potent COX-2 inhibitor . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The inhibition of COX-2 disrupts the arachidonic acid pathway , leading to a decrease in the production of prostaglandins. This results in reduced inflammation, pain, and fever .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins , leading to a decrease in inflammation and pain .
Propriétés
IUPAC Name |
4-(trifluoromethyl)-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)6-4-2-1-3-5(4)12-13-7(6)14/h1-3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPUKTLVBKZHJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NN=C2C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one](/img/structure/B2935389.png)
![1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2935390.png)
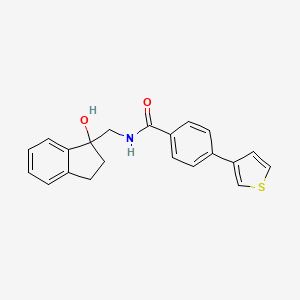
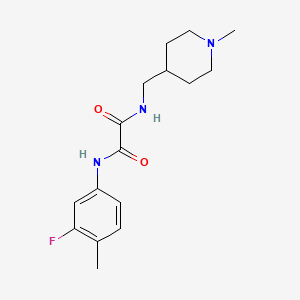
![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2935395.png)
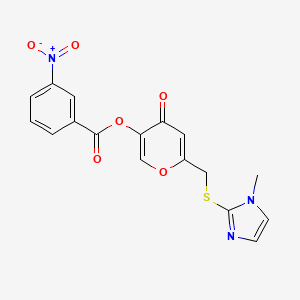
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2935398.png)
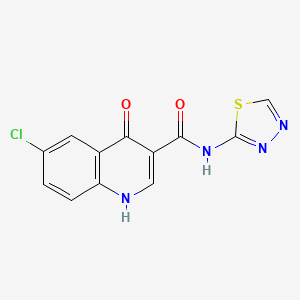
![1-benzyl-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2935402.png)
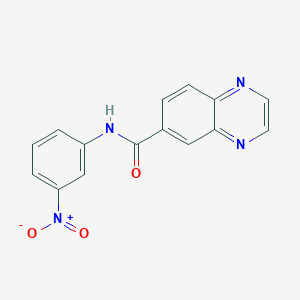
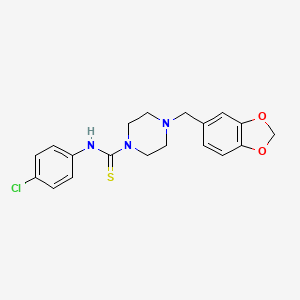
![Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate](/img/structure/B2935405.png)

![[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B2935409.png)